molecular formula C11H11N3O5 B1387276 1-[(3-Nitropyridin-2-yl)carbonyl]proline CAS No. 1452577-18-2

1-[(3-Nitropyridin-2-yl)carbonyl]proline

Cat. No.: B1387276
CAS No.: 1452577-18-2
M. Wt: 265.22 g/mol
InChI Key: ZHMQZKFWURHOIW-UHFFFAOYSA-N
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Description

1-[(3-Nitropyridin-2-yl)carbonyl]proline is a chemical compound known for its unique structure and properties It is composed of a proline moiety linked to a nitropyridine ring through a carbonyl group

Preparation Methods

The synthesis of 1-[(3-Nitropyridin-2-yl)carbonyl]proline typically involves several steps, including the formation of the nitropyridine ring and its subsequent attachment to the proline moiety. One common method involves the nitration of pyridine to form 3-nitropyridine, followed by the introduction of a carbonyl group through a Friedel-Crafts acylation reaction. The final step involves coupling the resulting intermediate with proline under suitable reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(3-Nitropyridin-2-yl)carbonyl]proline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted pyridine derivatives.

Scientific Research Applications

1-[(3-Nitropyridin-2-yl)carbonyl]proline has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

1-[(3-Nitropyridin-2-yl)carbonyl]proline can be compared with other similar compounds, such as:

    1-[(3-Nitropyridin-2-yl)carbonyl]alanine: Similar structure but with alanine instead of proline.

    1-[(3-Nitropyridin-2-yl)carbonyl]glycine: Similar structure but with glycine instead of proline.

    1-[(3-Nitropyridin-2-yl)carbonyl]valine: Similar structure but with valine instead of proline.

The uniqueness of this compound lies in its specific combination of the nitropyridine ring and proline moiety, which imparts distinct chemical and biological properties.

Biological Activity

Overview

1-[(3-Nitropyridin-2-yl)carbonyl]proline, with the chemical formula C11_{11}H11_{11}N3_3O5_5 and CAS No. 1452577-18-2, is a compound that has garnered attention due to its potential biological activities. This compound is a proline derivative, which is significant in various biological processes and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound has been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes management. This inhibition can enhance the action of glucagon-like peptide-1 (GLP-1), a hormone that regulates insulin secretion .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its interaction with microbial enzymes could disrupt vital cellular processes.

Biological Activity Data

Biological Activity Effect Reference
DPP-IV InhibitionEnhances GLP-1 activity, potentially useful in diabetes treatment
AntimicrobialExhibits inhibitory effects against various pathogens
AntitumorInduces apoptosis in cancer cells; potential for cancer therapy
Enzyme InteractionAffects cellular metabolism and signaling pathways

Case Study 1: DPP-IV Inhibition

A study demonstrated that this compound effectively inhibits DPP-IV activity in vitro. This inhibition leads to increased levels of GLP-1, suggesting its potential as a therapeutic agent for type 2 diabetes management. The compound was shown to have an IC50_{50} value indicating effective inhibition at low concentrations .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell wall synthesis and metabolism.

Case Study 3: Antitumor Effects

In vitro studies on cancer cell lines indicated that this compound induces apoptosis through the activation of caspase pathways. The compound exhibited dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.

Research Findings

Recent findings indicate that the structural characteristics of this compound contribute significantly to its biological activities. Modifications in the nitro group or proline moiety can enhance or diminish its efficacy against specific targets. For instance:

  • Structure–Activity Relationship (SAR) : Variations in the substituents on the pyridine ring were found to affect the potency of DPP-IV inhibition, with certain configurations yielding higher inhibitory activity .

Properties

IUPAC Name

1-(3-nitropyridine-2-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c15-10(13-6-2-4-8(13)11(16)17)9-7(14(18)19)3-1-5-12-9/h1,3,5,8H,2,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMQZKFWURHOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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